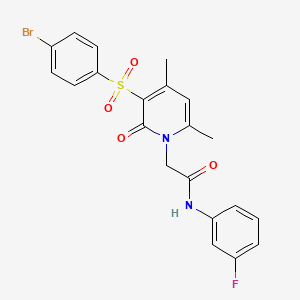
2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H18BrFN2O4S and its molecular weight is 493.35. The purity is usually 95%.
BenchChem offers high-quality 2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
- Soluble Fluorinated Polyamides Containing Pyridine and Sulfone Moieties : Research by Liu et al. (2013) demonstrated the synthesis of novel fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit high thermal stability, mechanical strength, and low dielectric constants, making them suitable for high-performance material applications (Liu et al., 2013).
Antimicrobial and Antibacterial Properties
- Novel Derivatives with Antibacterial and Anti-enzymatic Potential : A study by Nafeesa et al. (2017) synthesized new derivatives with multifunctional moieties showing notable antibacterial and anti-enzymatic potential, including hemolytic activity evaluation (Nafeesa et al., 2017).
- Acetamide Derivatives Bearing Azinane and 1,3,4-Oxadiazole for Antibacterial Potentials : Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole, evaluating their antibacterial potential. These compounds showed moderate inhibitory effects against various bacterial strains (Iqbal et al., 2017).
Anti-Inflammatory and Anticancer Activity
- Anti-Inflammatory Activity : A study by Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl) acetamide, showing significant anti-inflammatory activity (Sunder & Maleraju, 2013).
- Novel Sulphonamide Derivatives with Antimicrobial Activity : Research by Fahim and Ismael (2019) on sulphonamide derivatives of 2-bromo-N-(phenylsulfonyl)acetamide showed good antimicrobial activity, indicating potential applications in antimicrobial therapies (Fahim & Ismael, 2019).
- Anticancer Evaluation of Oxazoles : Zyabrev et al. (2022) synthesized a series of 4-arylsulfonyl-1,3-oxazoles and evaluated their anticancer activities, identifying compounds with potential efficacy against certain cancer cell lines (Zyabrev et al., 2022).
Other Applications
- Modification as PI3K Inhibitor : Wang et al. (2015) discussed modifying N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as a PI3K inhibitor, showing anticancer effects with reduced toxicity (Wang et al., 2015).
- Anticonvulsant Agents : Severina et al. (2020) synthesized (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives as potential anticonvulsants, showing moderate activity in a pentylenetetrazole-induced seizures model (Severina et al., 2020).
Propiedades
IUPAC Name |
2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrFN2O4S/c1-13-10-14(2)25(12-19(26)24-17-5-3-4-16(23)11-17)21(27)20(13)30(28,29)18-8-6-15(22)7-9-18/h3-11H,12H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVCJNRBZDGPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

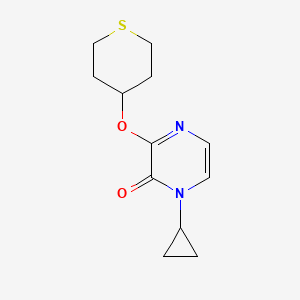
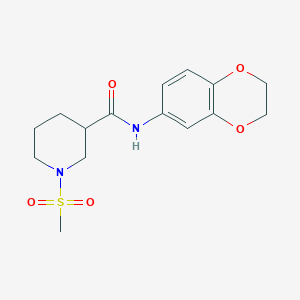
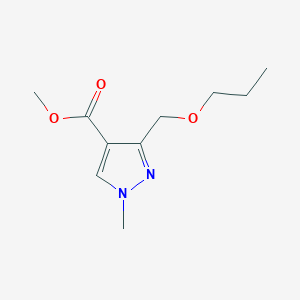


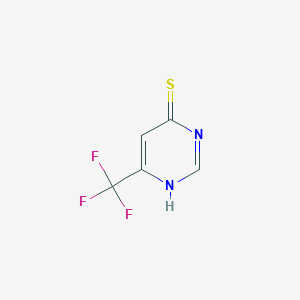
![3-{[(Biphenyl-4-ylcarbonyl)carbamothioyl]amino}-4-chlorobenzoic acid](/img/structure/B2633807.png)

![3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B2633809.png)
![6-(3-hydroxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2633810.png)
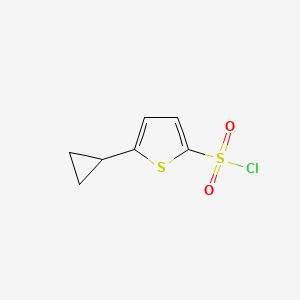
![1-methyl-3-(2-methylallyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2633814.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2633816.png)
![N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2633818.png)